molecular formula C15H14Cl3N3O4S B4045280 3,4-dichloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzenesulfonamide

3,4-dichloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzenesulfonamide

Cat. No.: B4045280
M. Wt: 438.7 g/mol
InChI Key: FHDYUTYMLGNYHH-UHFFFAOYSA-N
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Description

3,4-dichloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzenesulfonamide is a useful research compound. Its molecular formula is C15H14Cl3N3O4S and its molecular weight is 438.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 436.977060 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity and Spectroscopic Characterization

Sulfonamide derivatives, including those related to the chemical , have been synthesized and characterized for their antimicrobial activity. These compounds were also investigated using spectroscopic techniques, X-ray diffraction, and theoretical analyses, such as Density Functional Theory (DFT). Such studies reveal the compounds' potential in treating microbial infections due to their antimicrobial properties (Demircioğlu et al., 2018).

Antifungal Screening

Novel sulfonamide derivatives have been synthesized and tested for their antifungal activity, showing potent activity against fungi like Aspergillus niger and Aspergillus flavus. This highlights the potential of such compounds in developing new antifungal agents (Gupta & Halve, 2015).

Chemical Space Exploration for Synthesis

Sulfonamide compounds have been used as key intermediates in chemical transformations to yield diverse privileged scaffolds, demonstrating their versatility in chemical synthesis and the development of new materials (Fülöpová & Soural, 2015).

Pro-apoptotic Effects in Cancer Cells

Certain sulfonamide derivatives activate apoptotic genes in cancer cells, indicating their potential use in cancer therapy. By activating pro-apoptotic genes, these compounds could offer a novel approach to cancer treatment, highlighting the diverse therapeutic applications of sulfonamide derivatives (Cumaoğlu et al., 2015).

Crystal and Molecular Structures

The study of crystal and molecular structures of sulfonamide derivatives provides insights into their chemical behavior and potential applications in various fields, including drug development and material science. These studies can lead to a better understanding of the compounds' properties and their interactions with biological targets (Kovalchukova et al., 2013).

Properties

IUPAC Name

3,4-dichloro-N-[3-(2-chloro-4-nitroanilino)propyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl3N3O4S/c16-12-4-3-11(9-13(12)17)26(24,25)20-7-1-6-19-15-5-2-10(21(22)23)8-14(15)18/h2-5,8-9,19-20H,1,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDYUTYMLGNYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NCCCNS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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